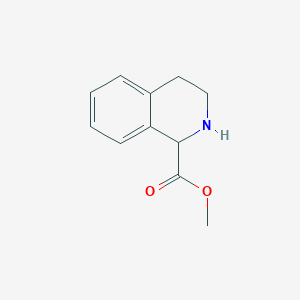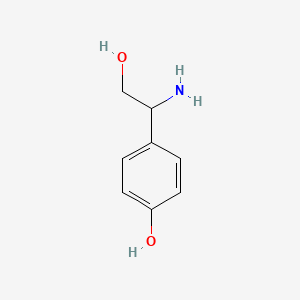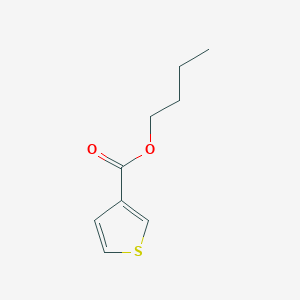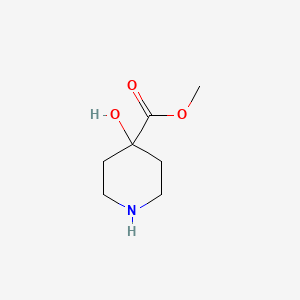
Methyl 4-hydroxypiperidine-4-carboxylate
Descripción general
Descripción
- Methyl 4-hydroxypiperidine-4-carboxylate is a chemical compound with the molecular formula C<sub>7</sub>H<sub>13</sub>NO<sub>3</sub> .
- It is also known as Methyl 4-hydroxy-4-piperidinecarboxylate .
- The compound has applications in drug discovery and synthesis.
Synthesis Analysis
- The synthesis of Methyl 4-hydroxypiperidine-4-carboxylate involves the reaction of a piperidine derivative with a carboxylic acid or its ester.
- Detailed synthetic routes and conditions can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula of Methyl 4-hydroxypiperidine-4-carboxylate is C<sub>7</sub>H<sub>13</sub>NO<sub>3</sub> .
- It contains a piperidine ring with a hydroxyl group and a carboxylate group attached.
- The structure can be visualized as follows:
Chemical Reactions Analysis
- The exact chemical reactions involving Methyl 4-hydroxypiperidine-4-carboxylate depend on the specific context and functional groups present.
- Further details can be found in research papers.
Physical And Chemical Properties Analysis
- Methyl 4-hydroxypiperidine-4-carboxylate is a pale-yellow to yellow-brown solid.
- It is stable at room temperature.
- Purity is typically around 95%.
- Safety information is available in the provided MSDS.
Aplicaciones Científicas De Investigación
For instance, in the field of medicinal chemistry, similar compounds such as 1,4-Dihydropyridine (1,4-DHP) have diverse pharmaceutical applications . They have been used as calcium channel blockers, anti-oxidative agents, anticancer agents, anti-inflammatory agents, anti-microbial agents, anti-hypertensive agents, anti-diabetic agents, anticoagulants, anti-cholinesterase agents, neuro-protective agents, and more . The methods of application or experimental procedures would involve the synthesis of these compounds using multi-component one-pot and green synthetic methodologies .
-
Synthesis of Natural Alkaloids
- Application: This compound could potentially be used in the synthesis of natural alkaloids . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was investigated and was found to give cyclized chiral dihydropyridinone compound as an adduct . This method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids .
- Method: The method involves a stereoselective three-component vinylogous Mannich-type reaction .
- Results: The method was successful in synthesizing bioactive natural alkaloids .
-
Synthesis of Trifluoromethylpyridines
- Application: Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method: The synthesis of TFMP derivatives involves various chemical reactions .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Building Polyfunctional Piperidines
- Application: This compound could potentially be used in the synthesis of polyfunctional piperidines . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was investigated and was found to give cyclized chiral dihydropyridinone compound as an adduct . This method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids .
- Method: The method involves a stereoselective three-component vinylogous Mannich-type reaction .
- Results: The method was successful in synthesizing bioactive natural alkaloids .
-
Synthesis of Trifluoromethylpyridines
- Application: Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method: The synthesis of TFMP derivatives involves various chemical reactions .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
- The compound is associated with warnings related to ingestion, skin and eye irritation.
- Refer to the provided MSDS for detailed safety information.
Direcciones Futuras
- Methyl 4-hydroxypiperidine-4-carboxylate holds potential for scientific research due to its diverse applications.
- Further studies could explore its pharmacological properties, potential therapeutic uses, and optimization of synthesis methods.
Feel free to inquire if you need more information or have additional requests! 😊
Propiedades
IUPAC Name |
methyl 4-hydroxypiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-6(9)7(10)2-4-8-5-3-7/h8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIZTKWUYPYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610706 | |
| Record name | Methyl 4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxypiperidine-4-carboxylate | |
CAS RN |
767265-77-0 | |
| Record name | Methyl 4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

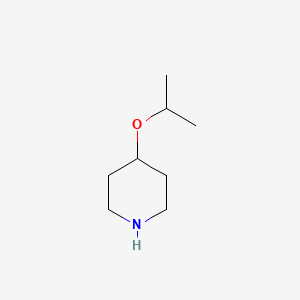
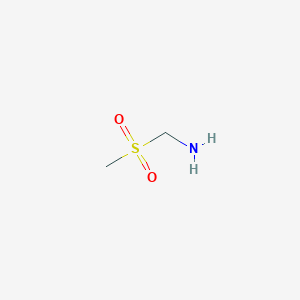
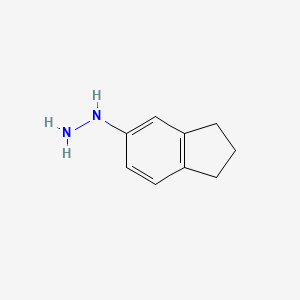

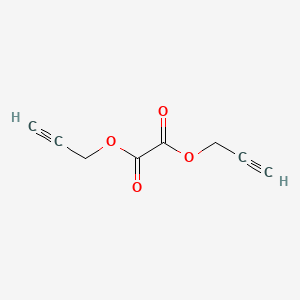
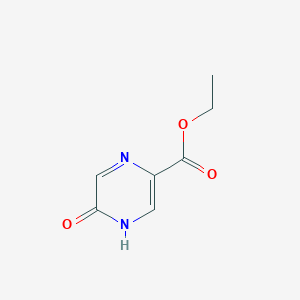
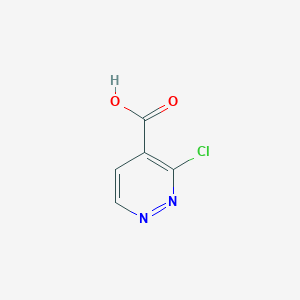
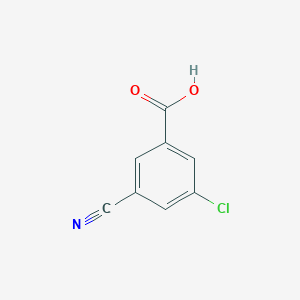
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)
